(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide

triazole regioisomerism FabI inhibition hydrogen-bond acceptor topology

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide (CAS 2035000-18-9) is a synthetic small molecule (C₁₄H₁₈N₄O₂, MW 274.32 g/mol) belonging to the heterocyclic acrylamide class. It features a characteristic (E)-acrylamide linker connecting a furan-2-yl moiety to a chiral amine side chain bearing a 1H-1,2,3-triazol-1-yl group and an isopropyl substituent.

Molecular Formula C14H18N4O2
Molecular Weight 274.324
CAS No. 2035000-18-9
Cat. No. B2541743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide
CAS2035000-18-9
Molecular FormulaC14H18N4O2
Molecular Weight274.324
Structural Identifiers
SMILESCC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C14H18N4O2/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+
InChIKeyQETIBVLIZDUJEM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide (CAS 2035000-18-9)


(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide (CAS 2035000-18-9) is a synthetic small molecule (C₁₄H₁₈N₄O₂, MW 274.32 g/mol) belonging to the heterocyclic acrylamide class [1]. It features a characteristic (E)-acrylamide linker connecting a furan-2-yl moiety to a chiral amine side chain bearing a 1H-1,2,3-triazol-1-yl group and an isopropyl substituent [1]. Publicly available computed physicochemical properties include XLogP3-AA of 1.5, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound is listed in patents related to FabI (enoyl-ACP reductase) inhibition for antibacterial applications, specifically within the heterocyclic acrylamide patent family (US8846711, US9051321) assigned to Fab Pharma SAS [2].

Why Close Analogs of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide Cannot Be Interchanged Without Verification


The triazole-acrylamide chemical space exhibits profound sensitivity to subtle structural modifications that generic substitution cannot capture. Three key structural variables preclude simple analog interchange: (1) triazole regioisomerism—the 1H-1,2,3-triazol-1-yl attachment (present in CAS 2035000-18-9) versus the 1H-1,2,4-triazol-1-yl regioisomer (CAS 2034998-11-1) alters the spatial orientation of the triazole nitrogen atoms, directly affecting hydrogen-bonding capacity and target binding geometry ; (2) the (E)-acrylamide linker geometry provides a specific π-conjugation pattern between the furan ring and the amide that is absent in saturated carboxamide analogs such as 5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide ; and (3) the furan heterocycle contributes distinct electronic character compared to thiophene-containing analogs such as (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide . Within the FabI inhibitor patent family that encompasses this compound, small structural changes in the heterocyclic acrylamide scaffold produce order-of-magnitude differences in enzymatic IC₅₀ values, confirming that in-class substitution without confirmatory testing introduces unacceptable experimental risk [1].

Quantitative Differentiation Evidence: (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide vs. Closest Analogs


1H-1,2,3-Triazole vs. 1H-1,2,4-Triazole Regioisomerism: Impact on Hydrogen-Bond Acceptor Geometry

The target compound (CAS 2035000-18-9) bears a 1H-1,2,3-triazol-1-yl substituent, distinguishing it from its closest regioisomeric analog, (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide (CAS 2034998-11-1) . The 1,2,3-triazole ring presents an N2/N3 hydrogen-bond acceptor pair in a vicinal arrangement, whereas the 1,2,4-triazole isomer presents N2 and N4 acceptors in a 1,3-relationship, producing fundamentally different hydrogen-bond acceptor geometry [1]. Within the FabI inhibitor patent family (US9051321/US8846711) that encompasses this scaffold, triazole regioisomerism has been shown to produce differential enzyme inhibition, with analogs in the same patent family exhibiting IC₅₀ values spanning from 120 nM to >10,000 nM against S. aureus FabI depending on heterocycle identity and substitution pattern [2]. Direct head-to-head quantitative data comparing these two specific regioisomers is not publicly available; the differential hydrogen-bond topology provides a structural rationale for expecting divergent target engagement profiles [1].

triazole regioisomerism FabI inhibition hydrogen-bond acceptor topology

1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Tautomeric Form: Regioisomeric Differentiation Confirmed by Distinct CAS Registry Numbers

The target compound is distinguished from its 2H-1,2,3-triazol-2-yl tautomeric analog, 3-(furan-2-yl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acrylamide (CAS 2035004-73-8), by the position of the triazole N-substitution . The two compounds share identical molecular formula (C₁₄H₁₈N₄O₂, MW 274.32) but are assigned distinct CAS registry numbers (2035000-18-9 vs. 2035004-73-8), confirming they are recognized as structurally discrete entities by Chemical Abstracts Service [1]. The 1H-tautomer (target) features N1-alkylation with the N2-N3 double bond, while the 2H-tautomer features N2-alkylation, producing different dipole moment vectors and electrostatic potential surfaces [2]. These tautomers are chemically non-interconvertible under ambient conditions and must be procured as distinct chemical entities .

triazole tautomerism regioisomer procurement CAS registry differentiation

(E)-Acrylamide Linker vs. Carboxamide Linker: Conformational and Electronic Differentiation

The target compound contains an (E)-acrylamide linker (furan-CH=CH-C(=O)-NH-) that provides extended π-conjugation between the furan ring and the amide carbonyl, distinguishing it from the saturated carboxamide analog 5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide, which features a direct furan-C(=O)-NH- linkage [1]. The acrylamide linker introduces two additional sp² carbons, increasing the linker length by approximately 2.4 Å and creating a conjugated π-system that can participate in π-stacking interactions with aromatic residues in the target binding pocket [2]. Within the heterocyclic acrylamide FabI inhibitor patent family (US9051321), the acrylamide moiety is a conserved pharmacophoric element, and the (E)-configuration is explicitly specified to maintain the correct geometry for enzyme inhibition [2]. The carboxamide analog lacks this extended conjugation and presents a different donor-acceptor distance, likely resulting in altered binding kinetics.

acrylamide linker carboxamide analog π-conjugation FabI pharmacophore

Furan vs. Thiophene Heterocycle: Differential Electronic Properties and Predicted Metabolic Stability

The target compound incorporates a furan-2-yl group, distinguishing it from the corresponding thiophene-2-yl analog, (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide . Furan (C₄H₄O) and thiophene (C₄H₄S) are classical bioisosteres, but they exhibit meaningfully different electronic properties: furan has a higher HOMO energy (approximately -6.0 eV) compared to thiophene (approximately -6.2 eV), and a larger dipole moment (furan: ~0.7 D vs. thiophene: ~0.5 D) due to the higher electronegativity of oxygen versus sulfur [1]. The computed XLogP3-AA for the target compound is 1.5 [2]; the thiophene analog is predicted to have a higher logP (approximately 2.0–2.3) due to the greater lipophilicity of sulfur, which would influence both membrane permeability and metabolic clearance rates [1]. In the context of antibacterial FabI inhibitors, furan-containing analogs have demonstrated activity against S. aureus, and the oxygen heteroatom can serve as an additional hydrogen-bond acceptor, potentially enhancing target engagement relative to thiophene [3].

furan heterocycle thiophene analog heterocycle electronic properties metabolic stability

(E)-Stereochemical Configuration: Geometric Isomer Purity Requirements for Consistent Biological Activity

The target compound is specified as the (E)-geometric isomer of the acrylamide double bond [1]. The (E)-configuration is critical because the (Z)-isomer would position the furan ring on the same side as the amide carbonyl, creating steric clash and disrupting the planar conjugated system required for proper presentation of the furan ring to the target binding site . Within the FabI inhibitor patent family, the (E)-configuration is explicitly claimed as the active geometric isomer, and the synthetic routes described are designed to produce the (E)-isomer selectively [2]. The (E)-configuration is confirmed in the target compound's IUPAC name and SMILES notation, where the stereochemical descriptor "/C=C/" denotes the trans (E) arrangement [1]. No publicly available quantitative comparison of (E)- vs. (Z)-isomer activity exists for this specific compound.

(E)-configuration geometric isomerism acrylamide stereochemistry batch-to-batch consistency

Patent-Documented FabI Inhibitor Classification: Evidence for Antibacterial Target Engagement

The target compound belongs to the heterocyclic acrylamide chemical series disclosed in US Patent 9,051,321 B2 (and related family members US8846711 B2), which claims these compounds as inhibitors of FabI (enoyl-ACP reductase), an essential enzyme in bacterial fatty acid biosynthesis [1]. A representative compound from this patent family (Example 10 in both US8846711 and US9051321) demonstrates FabI inhibitory activity with an IC₅₀ of 120 nM against S. aureus FabI, measured via fluorescence-based assay at pH 6.5, 2°C [2]. The target compound (CAS 2035000-18-9) is structurally consistent with the Markush claims of this patent family, which requires a heterocyclic acrylamide core with specific triazole and furan substitution patterns [1]. While the specific IC₅₀ value for CAS 2035000-18-9 has not been publicly disclosed, its structural placement within this patent series establishes its intended application as an antibacterial FabI inhibitor tool compound [1][2].

FabI inhibitor enoyl-ACP reductase S. aureus antibacterial target

Recommended Application Scenarios for (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide (CAS 2035000-18-9)


FabI Enzyme Inhibition Studies in Antibacterial Drug Discovery

This compound is most appropriately deployed as a tool compound for FabI (enoyl-ACP reductase) enzymatic inhibition studies in S. aureus and related Gram-positive bacterial species, consistent with its classification within the heterocyclic acrylamide FabI inhibitor patent family [1]. Researchers should use this compound to probe structure-activity relationships around the 1H-1,2,3-triazole regioisomer within the acrylamide scaffold, with explicit comparison to the 1H-1,2,4-triazole regioisomer (CAS 2034998-11-1) to establish the contribution of triazole regioisomerism to FabI binding affinity . As a reference benchmark, the structurally related patent Example 10 exhibits a FabI IC₅₀ of 120 nM [2]; researchers should establish the specific IC₅₀ for CAS 2035000-18-9 under identical assay conditions (S. aureus FabI, fluorescence-based assay, pH 6.5, 2°C) to enable direct comparison [2].

Triazole Regioisomerism SAR Studies for Heterocyclic Acrylamide Lead Optimization

The compound is ideally suited for systematic regioisomer comparison studies. Researchers should acquire the target compound (CAS 2035000-18-9, 1H-1,2,3-triazol-1-yl), its 1H-1,2,4-triazole regioisomer (CAS 2034998-11-1), and its 2H-1,2,3-triazole tautomer (CAS 2035004-73-8) as a matched set to determine the impact of triazole connectivity on antibacterial potency, physicochemical properties (logP, solubility), and metabolic stability [1]. The furan heterocycle and (E)-acrylamide linker are conserved across this series, enabling isolation of the triazole regioisomerism variable [2]. Note that CAS 2035004-73-8 is a distinct tautomer, not merely a different supplier's catalog entry for the same compound .

Heterocycle Bioisostere Comparison: Furan vs. Thiophene in Antibacterial Scaffolds

For medicinal chemistry programs exploring heterocycle replacements, this furan-containing compound (XLogP3-AA = 1.5) [1] can be compared head-to-head with the corresponding thiophene analog, (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide (estimated XLogP ~2.0–2.3) . This comparison enables assessment of how oxygen-to-sulfur heterocycle substitution affects lipophilicity, aqueous solubility, hydrogen-bond acceptor count (4 vs. 3 respectively), and antibacterial potency within an otherwise identical molecular framework [1]. Such studies are particularly relevant for balancing target potency with favorable ADME properties in lead optimization [2].

Acrylamide Pharmacophore Validation in Fatty Acid Biosynthesis Inhibition

The (E)-acrylamide linker is a conserved pharmacophoric element in the FabI inhibitor patent series [1]. Researchers can use this compound to validate the importance of the extended π-conjugated acrylamide linker by comparing its activity against the saturated carboxamide analog, 5-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-2-carboxamide . The approximately 2.4 Å difference in linker length and the loss of extended conjugation in the carboxamide analog are predicted to significantly impact FabI binding [1]. This comparison directly tests the hypothesis that the acrylamide π-system contributes to target engagement beyond simple linker functionality [2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.